molecular formula C19H22N2O B11408544 2-[1-(3-methylphenoxy)ethyl]-1-propyl-1H-benzimidazole

2-[1-(3-methylphenoxy)ethyl]-1-propyl-1H-benzimidazole

Cat. No.: B11408544
M. Wt: 294.4 g/mol
InChI Key: JBNCUWHTJMQLHM-UHFFFAOYSA-N
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Description

2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzodiazole core One common method involves the cyclization of ortho-phenylenediamine with a suitable carboxylic acid derivativeThe reaction conditions often require the use of strong bases and high temperatures to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(2-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE
  • 2-[1-(4-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE

Uniqueness

2-[1-(3-METHYLPHENOXY)ETHYL]-1-PROPYL-1H-1,3-BENZODIAZOLE is unique due to the specific positioning of the 3-methylphenoxy group, which can influence its chemical reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

2-[1-(3-methylphenoxy)ethyl]-1-propylbenzimidazole

InChI

InChI=1S/C19H22N2O/c1-4-12-21-18-11-6-5-10-17(18)20-19(21)15(3)22-16-9-7-8-14(2)13-16/h5-11,13,15H,4,12H2,1-3H3

InChI Key

JBNCUWHTJMQLHM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)OC3=CC=CC(=C3)C

Origin of Product

United States

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